5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide
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Description
5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C12H11ClFN3O4S3 and its molecular weight is 411.87. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Compounds related to 5-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-sulfonamide have shown significant antibacterial activity. Gadad et al. (2000) synthesized derivatives exhibiting high antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Catalytic Applications
N-bromo sulfonamide reagents, similar in structure to the compound , have been used as catalysts in chemical synthesis. For instance, Khazaei et al. (2016) utilized a related compound as a catalyst for the synthesis of 9-aryl-1,8-dioxo-octahydroxanthenes under neutral conditions (Khazaei et al., 2016).
Molecular Conformation Studies
The conformation and tautomeric forms of molecules, including sulfonamide derivatives, are crucial for understanding their pharmaceutical and biological activities. Erturk et al. (2016) conducted studies using Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods to investigate these aspects (Erturk et al., 2016).
Photoinduced Electron Transfer Reactions
Highly conjugated thiophene derivatives, similar to the subject compound, have been investigated for their role in photoinduced electron transfer reactions, essential for understanding various chemical processes. Aydoğan et al. (2012) explored these reactions in the context of initiating cationic polymerization and forming conjugated polymers (Aydoğan et al., 2012).
Synthesis of Cyclic Sulfonamides
Greig et al. (2001) described the synthesis of novel cyclic sulfonamides through intramolecular Diels-Alder reactions, showcasing the versatility of sulfonamide compounds in chemical synthesis (Greig et al., 2001).
Properties
IUPAC Name |
5-chloro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3O4S3/c1-16-9-5-7(14)8(6-10(9)17(2)24(16,20)21)15-23(18,19)12-4-3-11(13)22-12/h3-6,15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVOTUJKGHOIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NS(=O)(=O)C3=CC=C(S3)Cl)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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